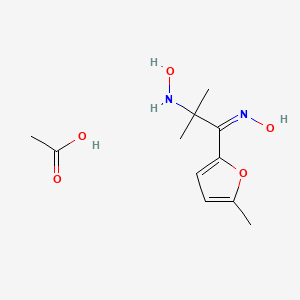
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HMPA oxime acetate salt and is a derivative of the furfuraldehyde compound.
Mecanismo De Acción
The mechanism of action of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst and promotes the formation of intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). However, it has been reported that the compound is relatively non-toxic and has low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) in lab experiments is its efficiency as a catalyst. The compound has been shown to be highly effective in promoting various organic reactions. However, one of the limitations of using this compound is its relatively high cost compared to other catalysts.
Direcciones Futuras
There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). One of the most promising areas of research is the development of new and more efficient synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other fields, such as medicine and materials science.
In conclusion, 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a promising compound with potential applications in various fields. Its efficiency as a catalyst makes it an attractive option for use in lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) involves the reaction of furfuraldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the oxime acetate salt. The yield of this reaction is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of catalysis. It has been reported that HMPA oxime acetate salt can act as an efficient catalyst for various organic reactions, including the synthesis of pyrazoles, pyrimidines, and imines.
Propiedades
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2H4O2/c1-6-4-5-7(14-6)8(10-12)9(2,3)11-13;1-2(3)4/h4-5,11-13H,1-3H3;1H3,(H,3,4)/b10-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYZZGHUBYZPW-VRTOBVRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)